A Technical Guide to 2-(Aminomethyl)benzamide Hydrochloride: A Key Building Block in Modern Drug Discovery
A Technical Guide to 2-(Aminomethyl)benzamide Hydrochloride: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of 2-(Aminomethyl)benzamide hydrochloride (CAS No: 1187927-15-6), a versatile chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed information on its properties, synthesis, analysis, and its pivotal role as a scaffold for novel therapeutics.
Introduction: The Significance of the Benzamide Moiety
Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The strategic incorporation of an aminomethyl group at the ortho position of the benzamide scaffold, as seen in 2-(Aminomethyl)benzamide, provides a crucial structural motif for interaction with biological targets. This guide focuses on the hydrochloride salt of this compound, which offers enhanced stability and solubility, making it a preferred form for research and development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 2-(Aminomethyl)benzamide hydrochloride is essential for its effective application in research.
| Property | Value | Source |
| CAS Number | 1187927-15-6 | [1][2][3] |
| Molecular Formula | C₈H₁₀N₂O·HCl | [1][2] |
| Molecular Weight | 186.64 g/mol | [1][2][4] |
| Appearance | Solid | |
| Storage | Store at 10°C - 25°C | [1][2] |
| SMILES | C1=CC=C(C(=C1)CN)C(=O)N.Cl | [1][2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
Synthesis of 2-(Aminomethyl)benzamide Hydrochloride
The synthesis of 2-(Aminomethyl)benzamide hydrochloride is a critical process for its availability in research. A common and efficient synthetic route involves the catalytic reduction of 2-cyanobenzamide.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-(Aminomethyl)benzamide hydrochloride from 2-cyanobenzamide.
Step-by-Step Experimental Protocol
This protocol outlines a general procedure for the synthesis of 2-(Aminomethyl)benzamide hydrochloride.
Step 1: Catalytic Hydrogenation of 2-Cyanobenzamide
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Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-cyanobenzamide in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (40-50°C) until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain crude 2-(Aminomethyl)benzamide.
Step 2: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the crude 2-(Aminomethyl)benzamide in a minimal amount of a suitable solvent like ethanol or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any remaining impurities. Dry the product under vacuum to yield 2-(Aminomethyl)benzamide hydrochloride.
Analytical Methods for Quality Control
Ensuring the purity and identity of 2-(Aminomethyl)benzamide hydrochloride is paramount. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
HPLC Protocol
While a specific validated method for this compound is not widely published, the following protocol, adapted from methods for analogous compounds, can serve as a starting point for method development.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.
Applications in Drug Discovery: A Scaffold for GlyT2 Inhibitors
A significant application of 2-(Aminomethyl)benzamide hydrochloride is its use as a foundational scaffold in the development of glycine transporter type-2 (GlyT2) inhibitors.[5]
The Role of GlyT2 in Neuropathic Pain
Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem. GlyT2 is responsible for the reuptake of glycine from the synaptic cleft back into presynaptic neurons, thereby terminating the inhibitory signal.[6] In chronic pain states, particularly neuropathic pain, there can be a dysfunction in this inhibitory signaling. By inhibiting GlyT2, the concentration of glycine in the synapse is increased, which enhances the activation of postsynaptic glycine receptors, leading to a reduction in pain signaling.[7]
Mechanism of Action of 2-(Aminomethyl)benzamide-based GlyT2 Inhibitors
Caption: Inhibition of GlyT2 by 2-(Aminomethyl)benzamide derivatives enhances inhibitory signaling.
Structure-activity relationship (SAR) studies on derivatives of 2-(Aminomethyl)benzamide have led to the discovery of potent and selective GlyT2 inhibitors.[5] These compounds act by competitively binding to the GlyT2 transporter, preventing the reuptake of glycine from the synaptic cleft. This leads to an accumulation of glycine, which then potentiates the activity of inhibitory glycine receptors on postsynaptic neurons, ultimately dampening the transmission of pain signals.
Experimental Protocol: In Vitro GlyT2 Inhibition Assay
The following is a general protocol for assessing the inhibitory activity of compounds on GlyT2, often using a cell line stably expressing the human GlyT2 transporter.
-
Cell Culture: Culture human GlyT2-expressing cells (e.g., HEK293 or CHO cells) in appropriate media.
-
Assay Preparation: Plate the cells in a suitable format (e.g., 96-well plates) and allow them to adhere.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (derived from 2-(Aminomethyl)benzamide hydrochloride).
-
Substrate Addition: Add a radiolabeled substrate, such as [³H]glycine, to initiate the uptake reaction.
-
Termination and Lysis: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of radiolabeled glycine taken up by the cells using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-(Aminomethyl)benzamide hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]
-
Handling: Avoid creating dust. Use in a well-ventilated area.[1] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container.[1][2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-(Aminomethyl)benzamide hydrochloride is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the strategic placement of its functional groups make it an ideal starting point for the development of novel therapeutics, particularly in the area of non-opioid analgesics through the inhibition of GlyT2. This technical guide provides a comprehensive foundation for researchers to understand and effectively utilize this important chemical entity in their drug discovery endeavors.
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